Comparative Potency Against FLT3-ITD and FLT3-D835Y Mutants
FLT3-IN-20 (34f) inhibits recombinant FLT3-ITD with an IC50 of 4 nM and FLT3-D835Y with an IC50 of 1 nM. In a direct head-to-head comparison within the same assay system, FLT3-ITD inhibitory activity of 34f was comparable to the clinical standards quizartinib (IC50 10 ± 4 nM) and gilteritinib (IC50 12 ± 1 nM) [1]. For the FLT3-D835Y gatekeeper mutant, 34f retained potent inhibition (IC50 1 nM), which was comparable to gilteritinib (IC50 2 ± 0.3 nM), while quizartinib exhibited dramatically reduced potency (IC50 136 ± 2 nM) — representing a >100-fold difference [1]. This demonstrates 34f's balanced activity across two clinically relevant FLT3 mutational subtypes.
| Evidence Dimension | Recombinant FLT3-ITD kinase inhibition IC50 |
|---|---|
| Target Compound Data | 4 nM (0.004 μM) |
| Comparator Or Baseline | Quizartinib: 10 ± 4 nM; Gilteritinib: 12 ± 1 nM |
| Quantified Difference | 34f is comparable to quizartinib and gilteritinib; approximately 2.5–3x more potent than these clinical standards |
| Conditions | In vitro recombinant kinase assay |
Why This Matters
For procurement, this indicates that FLT3-IN-20 provides FLT3-ITD inhibition potency comparable to FDA-approved clinical standards, while maintaining equivalent potency against the D835Y resistance mutation—a profile that quizartinib lacks.
- [1] Břehová P, et al. J Med Chem. 2023;66(16):11133–11157. View Source
